

"Methyl 5-chloro-1H-indole-3-carboxylate CAS number"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-chloro-1H-indole-3-carboxylate

Cat. No.: B068525

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 5-chloro-1H-indole-3-carboxylate**

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic pharmaceuticals.^[1] Halogenated derivatives, in particular, have garnered significant attention for their unique electronic properties and ability to serve as versatile intermediates. Among these, **Methyl 5-chloro-1H-indole-3-carboxylate** has emerged as a critical building block in modern drug discovery. Its structure combines the privileged indole nucleus with a strategically placed chlorine atom and a reactive carboxylate group, making it an ideal precursor for complex molecular architectures.

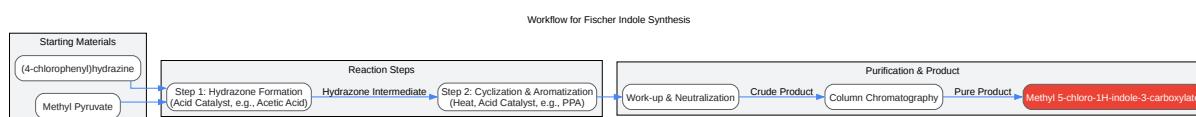
This technical guide provides a comprehensive overview of **Methyl 5-chloro-1H-indole-3-carboxylate**, CAS Number 172595-67-4, for researchers, scientists, and drug development professionals.^{[2][3][4][5]} We will delve into its fundamental properties, established synthesis protocols, detailed analytical characterization, and its significant applications as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. **Methyl 5-chloro-1H-indole-3-carboxylate** is typically supplied as an off-white to pinkish solid with a purity of 98% or higher.^[6]

Property	Value	Source(s)
CAS Number	172595-67-4	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₈ ClNO ₂	[2] [4] [6]
Molecular Weight	209.63 g/mol	[2] [4] [6]
Appearance	Off-white to pinkish solid	[6]
Purity	≥ 98%	[6]
IUPAC Name	methyl 5-chloro-1H-indole-3-carboxylate	[4]
Storage	Store refrigerated at 0-8 °C	[6]

Safety & Handling


As with any chlorinated heterocyclic compound, appropriate safety measures are essential. Based on available safety data sheets, **Methyl 5-chloro-1H-indole-3-carboxylate** presents the following hazards:

- Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[7\]](#)
- Precautionary Statements:
 - Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[\[8\]](#)
 - Response: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[8\]](#)[\[9\]](#)
 - Storage: Store in a well-ventilated place with the container tightly closed.[\[8\]](#)
 - Disposal: Dispose of contents and container to an approved waste disposal plant.[\[8\]](#)

Synthesis Pathway: The Fischer Indole Synthesis

The most reliable and widely adopted method for constructing the indole core is the Fischer indole synthesis, first discovered in 1883.[7][10][11] This reaction is a robust choice for producing **Methyl 5-chloro-1H-indole-3-carboxylate** from commercially available starting materials. The synthesis proceeds via the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with an appropriate keto-ester, in this case, methyl pyruvate.

The causality behind this choice lies in its efficiency and predictability. The reaction mechanism involves the formation of a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst, undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the energetically favorable aromatic indole ring.[10][12]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established Fischer indole synthesis procedures.[11][12][13]

- **Hydrazone Formation:**
 - In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
 - Add a catalytic amount of glacial acetic acid.

- Slowly add methyl pyruvate (1.0-1.1 eq) dropwise to the stirring solution at room temperature.
- Continue stirring for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The intermediate can be isolated or used directly in the next step.

- Indolization (Cyclization):
 - To the flask containing the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice.[\[11\]](#) Alternatively, Lewis acids like zinc chloride can be used.[\[10\]](#)
 - Heat the reaction mixture to 80-120 °C and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture over crushed ice.
 - Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[\[11\]](#)
 - Extract the product into an organic solvent, such as ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
 - Filter off the drying agent and concentrate the solvent under reduced pressure.
 - Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient system to yield the pure **Methyl 5-chloro-1H-indole-3-carboxylate**.[\[11\]](#)

Analytical Characterization

Unambiguous structural confirmation is a critical component of chemical synthesis. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the target compound.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[14] The data below are predicted based on analysis of the parent compound, Methyl 1H-indole-3-carboxylate, and related 5-chloro-indole derivatives.[6][14][15]

Predicted ^1H NMR
Data (400 MHz,
DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.1	br s	1H	N-H (indole)
~8.2	d	1H	H-2
~8.0	d	1H	H-4
~7.5	d	1H	H-7
~7.2	dd	1H	H-6
~3.8	s	3H	-OCH ₃

Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Carbon Assignment
~164.5	C=O (ester)
~134.7	C-7a
~133.0	C-2
~128.0	C-3a
~125.1	C-5
~122.0	C-6
~120.0	C-4
~113.8	C-7
~106.0	C-3
~51.0	$-\text{OCH}_3$

Protocol: NMR Sample Preparation & Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient.
- ^{13}C NMR Acquisition: On the same instrument, acquire a proton-decoupled ^{13}C spectrum. This will show all carbon signals as singlets. Further structural confirmation can be achieved using 2D NMR experiments like COSY (proton-proton correlations) and HSQC/HMBC (carbon-proton correlations).[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data (KBr Disc)

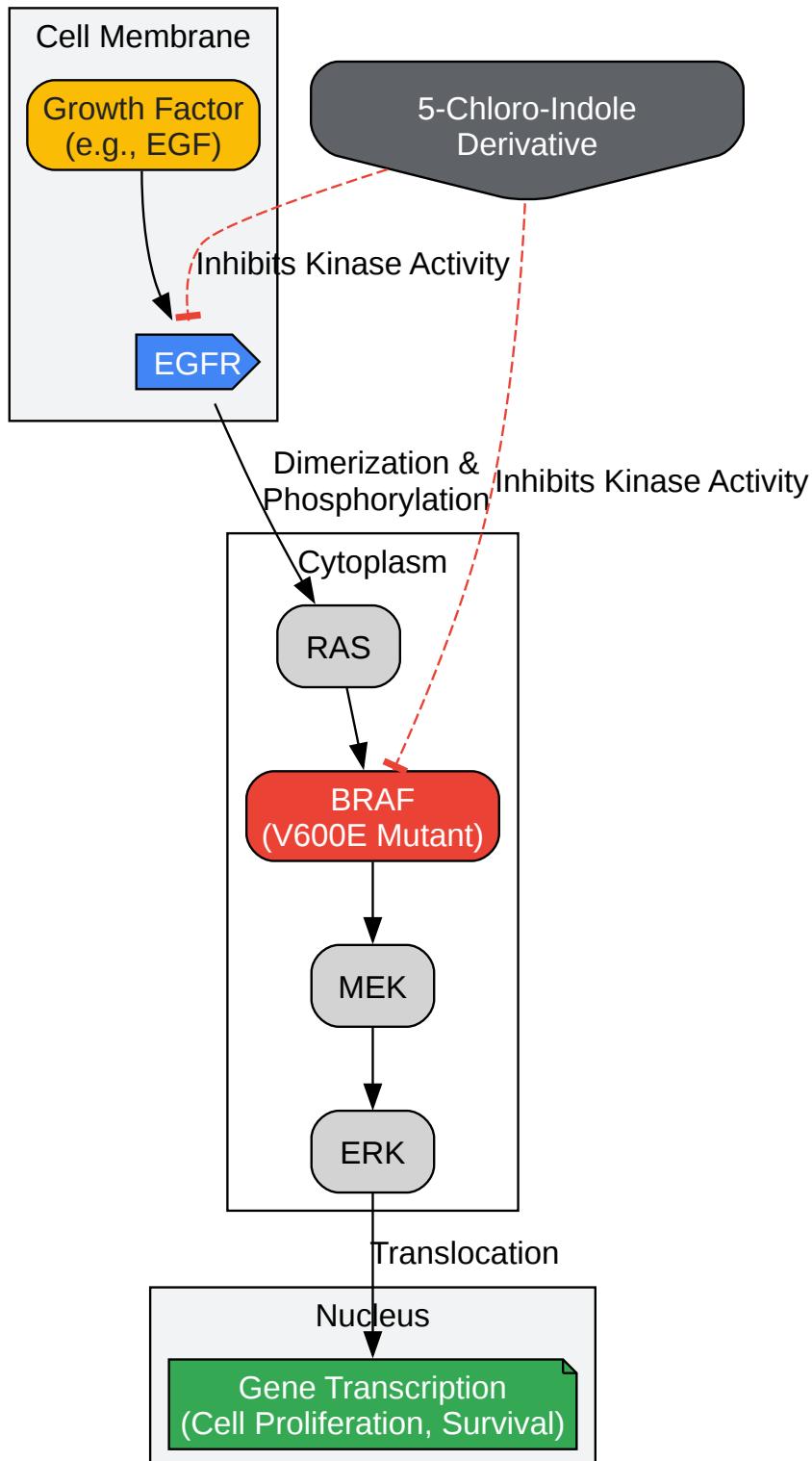
Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
~3300	Strong, Broad	N-H Stretch
3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1680-1700	Strong	C=O Stretch (Ester)
1600, 1480	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)
~800	Strong	C-Cl Stretch

Protocol: IR Spectrum Acquisition

- Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the molecule's fragmentation pattern.


- Expected Molecular Ion (M⁺): m/z ≈ 209.02 (for C₁₀H₈³⁵ClNO₂) and 211.02 (for C₁₀H₈³⁷ClNO₂). The characteristic ~3:1 isotopic pattern for chlorine should be observed.
- Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is recommended for precise mass determination.[\[8\]](#)

Applications in Drug Development & Medicinal Chemistry

Methyl 5-chloro-1H-indole-3-carboxylate is not merely a laboratory curiosity; it is a high-value intermediate in the synthesis of biologically active molecules.^[6] Its primary utility lies in serving as a foundational scaffold for compounds targeting critical cellular pathways, particularly in oncology.^{[1][6]}

Research has demonstrated that 5-chloro-indole derivatives are potent inhibitors of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase.^{[16][17]} Mutations in these kinases, like EGFR T790M and BRAF V600E, are known drivers of tumor growth and resistance to therapy. The 5-chloro-indole scaffold can be elaborated through chemical modification of the C3-carboxylate and the N1-indole positions to create highly specific and potent inhibitors.^{[16][17]}

Targeted Inhibition of EGFR/BRAF Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR/BRAF signaling cascade by 5-chloro-indole derivatives.

The synthetic pathway often involves converting the methyl ester at the C3 position into an amide by reaction with various amines.[\[17\]](#) This modification allows for the introduction of diverse chemical functionalities to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting drug candidates. The chlorine atom at the C5 position often plays a crucial role in enhancing potency and modulating the electronic character of the indole ring.

Conclusion

Methyl 5-chloro-1H-indole-3-carboxylate is a compound of significant strategic importance for researchers engaged in pharmaceutical and chemical synthesis. Its well-defined properties, accessible synthesis via the classic Fischer indole reaction, and clear characterization profile make it a reliable and valuable starting material. Its demonstrated utility as a precursor for potent kinase inhibitors underscores its relevance in the ongoing development of targeted therapies for cancer and other diseases. This guide serves as a foundational resource to support the safe and effective application of this versatile chemical building block in advancing scientific discovery.

References

- Regioselective C5-H Direct Iodination of Indoles. (n.d.). American Chemical Society.
- Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI.
- Supporting information for "Iridium-catalyzed N-methylation of indoles and pyrroles with methanol". (n.d.). The Royal Society of Chemistry.
- Methyl 1H-indole-3-carboxylate. (n.d.). Magritek.
- Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). The Royal Society of Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. (n.d.). Organic Syntheses.
- Fischer Indole Synthesis. (2014). Chem-Station.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI.
- Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
- New 3H-indole synthesis by Fischer's method. Part I. (2010). PubMed.
- Methyl indole-3-carboxylate. (n.d.). PubChem.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- 5-Chloro-1H-indole-3-carboxylic acid. (2012). National Institutes of Health.

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR790M/BRAFV600E Pathways. (2023). MDPI.
- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2014). The Royal Society of Chemistry.
- ¹³C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.
- 5-Chloro-1H-indole-3-carboxylic acid. (2012). ResearchGate.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFR790M inhibitors. (2023). National Institutes of Health.
- 1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
- 6. tetratек.com.tr [tetratек.com.tr]
- 7. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]
- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 5-chloro-1H-indole-3-carboxylate CAS number"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com